molecular formula C11H18O4 B14511550 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene CAS No. 63658-80-0

3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene

Cat. No.: B14511550
CAS No.: 63658-80-0
M. Wt: 214.26 g/mol
InChI Key: IODXWRXPZKTKAI-UHFFFAOYSA-N
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Description

3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring substituted with ethoxy and methoxy groups. This compound is part of the broader class of cycloalkenes, which are known for their unique chemical properties and reactivity due to the presence of conjugated double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene typically involves the alkylation of a cyclohexadiene precursor with ethyl and methyl groups under controlled conditions The reaction may be catalyzed by acids or bases, depending on the desired pathway

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethoxy and methoxy-substituted cyclohexanones.

    Reduction: Formation of 3-ethoxy-3,6,6-trimethoxycyclohexane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and reactivity, leading to various biological and chemical outcomes. The conjugated double bonds play a crucial role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3,6,6-trimethoxycyclohexa-1,4-diene: Similar structure but lacks the ethoxy group.

    3-Ethoxy-3,6-dimethoxycyclohexa-1,4-diene: Similar structure but has one less methoxy group.

Uniqueness

3-Ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene is unique due to the presence of both ethoxy and multiple methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63658-80-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

3-ethoxy-3,6,6-trimethoxycyclohexa-1,4-diene

InChI

InChI=1S/C11H18O4/c1-5-15-11(14-4)8-6-10(12-2,13-3)7-9-11/h6-9H,5H2,1-4H3

InChI Key

IODXWRXPZKTKAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C=CC(C=C1)(OC)OC)OC

Origin of Product

United States

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